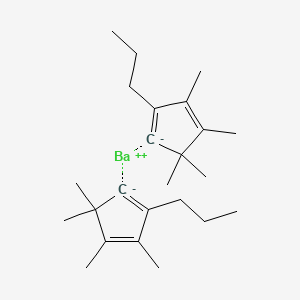
Bisnpropyltetramethylcyclopentadienylbariumviscousyellowliq
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(n-propyltetramethylcyclopentadienyl)barium is an organometallic compound with the chemical formula C₂₄H₃₈Ba. It is known for its viscous yellow liquid form and is primarily used in research and industrial applications. This compound is sensitive to air and moisture, making it essential to handle it under controlled conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(n-propyltetramethylcyclopentadienyl)barium is synthesized through the reaction of barium metal with n-propyltetramethylcyclopentadiene in an inert atmosphere. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of Bis(n-propyltetramethylcyclopentadienyl)barium involves scaling up the laboratory synthesis methods. The process includes the use of large-scale reactors and stringent control of reaction conditions to ensure high purity and yield. The compound is often packaged in ampoules to maintain its stability during storage and transportation .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(n-propyltetramethylcyclopentadienyl)barium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form barium oxide and other by-products.
Reduction: It can be reduced in the presence of reducing agents to form barium metal.
Substitution: The compound can participate in substitution reactions where the cyclopentadienyl ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen or lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically conducted under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include barium oxide, barium metal, and substituted cyclopentadienyl complexes .
Wissenschaftliche Forschungsanwendungen
Bis(n-propyltetramethylcyclopentadienyl)barium has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including thin films and coatings, through chemical vapor deposition (CVD) and physical vapor deposition (PVD) techniques
Wirkmechanismus
The mechanism of action of Bis(n-propyltetramethylcyclopentadienyl)barium involves its interaction with molecular targets through its cyclopentadienyl ligands. These interactions can lead to the formation of stable complexes with various substrates, facilitating catalytic reactions. The compound’s barium center plays a crucial role in stabilizing these complexes and enhancing their reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(pentamethylcyclopentadienyl)barium
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium
- Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium tetraglyme adduct
Uniqueness
Bis(n-propyltetramethylcyclopentadienyl)barium is unique due to its specific ligand structure, which provides distinct reactivity and stability compared to other similar compounds. Its viscous yellow liquid form also sets it apart, making it suitable for specific applications in thin film deposition and advanced material synthesis .
Eigenschaften
Molekularformel |
C24H38Ba |
|---|---|
Molekulargewicht |
463.9 g/mol |
IUPAC-Name |
barium(2+);1,2,5,5-tetramethyl-3-propylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C12H19.Ba/c2*1-6-7-11-8-12(4,5)10(3)9(11)2;/h2*6-7H2,1-5H3;/q2*-1;+2 |
InChI-Schlüssel |
FISZVUOZXHFZDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=[C-]C(C(=C1C)C)(C)C.CCCC1=[C-]C(C(=C1C)C)(C)C.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


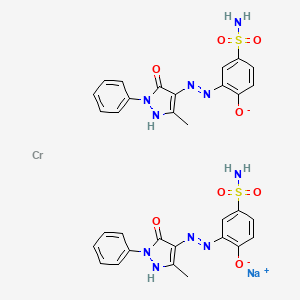
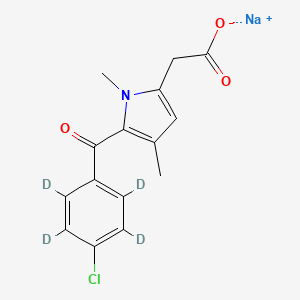
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)
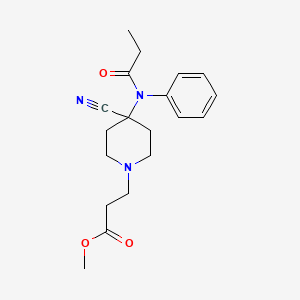
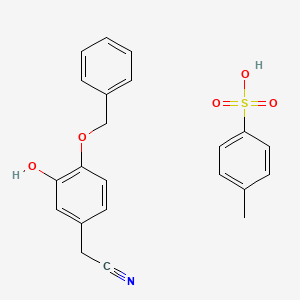
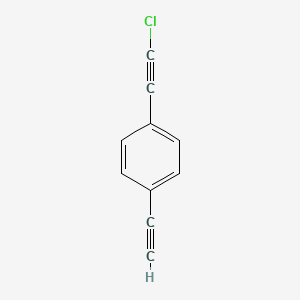
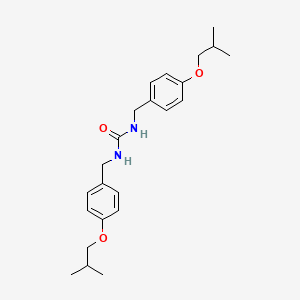
![(2R)-1-{[(2r)-1-methoxy-1-oxo-2-propanyl]amino}-1-oxo-2-propanaminium chloride](/img/structure/B13403603.png)
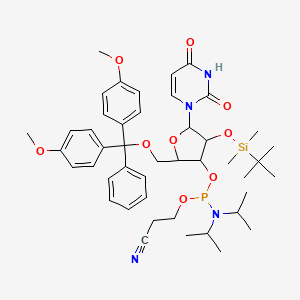
![2-methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonic Acid](/img/structure/B13403607.png)
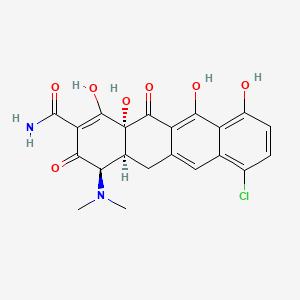
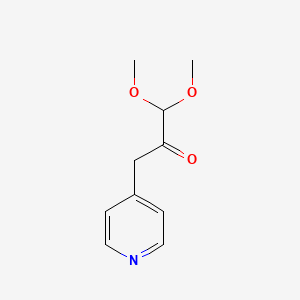
![6-fluorospiro[3,4-dihydroisochromene-1,4'-piperidine]](/img/structure/B13403625.png)
![4-(5-Mercapto-4-phenethyl-4H-[1,2,4]triazol-3-yl)-phenol](/img/structure/B13403633.png)
